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Compound of Interest

Compound Name: Piragliatin

Cat. No.: B1677958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Piragliatin (also known as RO4389620) is a potent, allosteric glucokinase (GK) activator

developed for the treatment of Type 2 Diabetes Mellitus (T2DM).[1] As a member of the

glucokinase activator (GKA) class, its mechanism of action is centered on enhancing the

activity of the glucokinase enzyme, a critical regulator of glucose homeostasis.[2][3] Piragliatin
acts as a mixed-type, nonessential activator, meaning it increases both the maximal velocity

(Vmax) and the affinity of GK for glucose.[4][5] Preclinical and clinical studies have

demonstrated that Piragliatin effectively lowers both fasting and postprandial plasma glucose

levels in patients with T2DM. It achieves this by improving pancreatic β-cell sensitivity to

glucose, thereby enhancing glucose-stimulated insulin secretion (GSIS), and by acting on the

liver to increase glucose uptake and reduce endogenous glucose output. Despite promising

initial results, the development of many GKAs, including Piragliatin, has been challenged by a

narrow therapeutic window, with hypoglycemia being a primary dose-limiting adverse event.

This guide provides a comprehensive technical overview of Piragliatin, detailing its mechanism

of action, pharmacokinetics, pharmacodynamics, clinical data, and relevant experimental

protocols.

Chemical and Physical Properties
Piragliatin is a synthetic small molecule with the following characteristics.
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Property Value Reference

IUPAC Name

(2R)-2-(3-Chloro-4-

(methylsulfonyl)phenyl)-3-

((1R)-3-oxocyclopentyl)-N-

pyrazinylpropanamide

Synonyms RO4389620, RO-4389620

CAS Number 625114-41-2

Molecular Formula C₁₉H₂₀ClN₃O₄S

Molecular Weight 421.90 g/mol

Mechanism of Action
Glucokinase is a pivotal enzyme in glucose metabolism, functioning as a glucose sensor in

pancreatic β-cells and as a gatekeeper for glucose metabolism in the liver.

In Pancreatic β-Cells: GK catalyzes the phosphorylation of glucose to glucose-6-phosphate

(G6P), the rate-limiting step in glucose metabolism. This process increases the intracellular

ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels,

membrane depolarization, calcium influx, and subsequent insulin secretion.

In Hepatocytes: GK controls the flux of glucose into glycogen synthesis and glycolysis. In the

fasting state, GK is sequestered in the nucleus by the glucokinase regulatory protein

(GKRP). Following a meal, rising glucose levels promote the dissociation of GK from GKRP,

allowing it to move to the cytoplasm and phosphorylate glucose, thereby promoting its

storage as glycogen and reducing the amount of glucose released by the liver (hepatic

glucose output).

Piragliatin is an allosteric activator, binding to a site on the GK enzyme distinct from the

glucose-binding site. This binding induces a conformational change that stabilizes the active

form of the enzyme, thereby increasing its affinity for glucose and its maximal catalytic rate.

This dual action in the pancreas and liver leads to a coordinated improvement in glycemic

control.
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Signaling Pathway Diagram
The following diagram illustrates the mechanism of Piragliatin in enhancing glucose-stimulated

insulin secretion in pancreatic β-cells.
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Caption: Piragliatin allosterically activates glucokinase in β-cells.
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Pharmacodynamic Profile
Clinical studies have demonstrated Piragliatin's dose-dependent effects on glucose

metabolism and β-cell function.

Effects on Glycemic Control and β-Cell Function
A Phase Ib study in 15 patients with mild T2DM evaluated the effects of single doses of 25 mg

and 100 mg Piragliatin compared to placebo.

Table 1: Change in Fasting Metabolic Parameters

Parameter
Placebo (Change
from Baseline)

Piragliatin 25 mg
(Change from
Baseline)

Piragliatin 100 mg
(Change from
Baseline)

Plasma Glucose

(mmol/L)
-0.1 ± 0.2 -0.7 ± 0.2 -1.6 ± 0.3

C-Peptide (nmol/L) +0.01 ± 0.04 +0.13 ± 0.06 +0.45 ± 0.06

Insulin (pmol/L) +2.8 ± 5.5 +13.2 ± 8.3 +33.5 ± 10.8

Endogenous Glucose

Output (μmol/kg·min)
-0.1 ± 0.6 -1.5 ± 0.5 -3.5 ± 0.6

Glucose Utilization

(μmol/kg·min)
+0.1 ± 0.6 +1.3 ± 0.5 +3.2 ± 0.6

Data presented as

mean ± SEM. All

changes for Piragliatin

were statistically

significant (P < 0.01)

in a dose-dependent

manner.

Table 2: Effects on β-Cell Function During Oral Glucose Tolerance Test (OGTT)
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β-Cell Function Parameter
Piragliatin 25 mg vs.
Placebo

Piragliatin 100 mg vs.
Placebo

Derivative/Dynamic Control Not significant
Statistically significant (P <

0.01)

Proportional/Static Control Not significant
Statistically significant (P <

0.01)

Derivative control refers to the

β-cell response to the rate of

glucose increase, while

proportional control refers to

the response to the absolute

glucose concentration.

Multiple-Dose Efficacy
A study involving 59 T2DM patients evaluated multiple ascending doses of Piragliatin (10 mg

to 200 mg) administered for 6 days.

Table 3: Glucose Reduction at Steady State (Day 8)

Dose
Reduction in Fasting
Plasma Glucose

Reduction in Postprandial
Plasma Glucose (Weighted
Average)

Up to 200 mg Up to 32.5% Up to 35.5%

Reductions were dose-

dependent.

Pharmacokinetic Profile
Pharmacokinetic properties of Piragliatin were assessed in clinical trials.

Table 4: Summary of Pharmacokinetic Characteristics
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Parameter Finding

Dose Proportionality
Exposure (AUC and Cmax) was dose-

proportional.

Accumulation
No appreciable accumulation was observed with

multiple doses.

Food Effect No significant food effect was noted.

Drug Interactions

No clinically relevant pharmacokinetic

interactions were observed when co-

administered with simvastatin or glyburide.

Experimental Protocols
Phase Ib Mechanistic Clinical Study Protocol
This section details the methodology used in a key clinical trial to elucidate Piragliatin's

mechanism of action.

Study Title: A Mechanistic Study of Piragliatin (RO4389620) on Glucose Metabolism in

Patients with Type 2 Diabetes.

Design: A randomized, double-blind, placebo-controlled, three-way crossover trial.

Participants: 15 volunteer patients with mild T2DM (controlled by diet and exercise).

Interventions: Each patient underwent three 10-hour study periods, separated by at least 14

days. In each period, they received a single oral dose of either placebo, Piragliatin 25 mg,

or Piragliatin 100 mg at the -120 minute time point.

Key Procedures:

Double-Tracer Technique: A primed-continuous infusion of [6,6-²H₂]glucose was started at

-300 minutes to measure glucose turnover. [13,¹⁴C]glucose was administered orally with a

75g glucose load at time 0.

Oral Glucose Tolerance Test (OGTT): A standard 75g OGTT was performed at time 0.
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Blood Sampling: Frequent blood samples were collected to measure plasma

concentrations of glucose, insulin, C-peptide, and tracers.

Primary Outcome Measures: Plasma glucose concentration.

Secondary Outcome Measures:

Model-assessed β-cell function (including derivative and proportional control).

Tracer-determined glucose fluxes (endogenous glucose output and glucose utilization).

Data Analysis: Mathematical modeling was used to assess glucose-stimulated insulin

secretion (GSIS) and glucose fluxes from the tracer data.

Experimental Workflow Diagram
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Caption: Workflow for the Phase Ib crossover mechanistic study.
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In Vitro Glucokinase Activity Assay Protocol
This protocol describes a general method for measuring the activity of GK and the effect of an

activator like Piragliatin.

Principle: GK activity is measured using a coupled enzyme assay. GK phosphorylates

glucose to G6P. The enzyme glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes

G6P, which reduces NADP⁺ to NADPH. The rate of NADPH formation, measured by the

increase in absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm), is directly

proportional to GK activity.

Reagents and Materials:

Recombinant human glucokinase

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)

ATP solution

Glucose solution

NADP⁺ solution

Glucose-6-phosphate dehydrogenase (G6PDH)

Piragliatin or other test compounds dissolved in DMSO

96-well microplate

Microplate reader (spectrophotometer or fluorometer)

Procedure:

Prepare a reaction mixture in the microplate wells containing assay buffer, ATP, NADP⁺,

G6PDH, and glucose at a specific concentration (e.g., 5 mM).

Add the test compound (Piragliatin) at various concentrations to the wells. Include a

control with DMSO only.
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To initiate the reaction, add the recombinant glucokinase enzyme to all wells.

Immediately place the plate in the reader and measure the kinetic increase in absorbance

or fluorescence over a set period (e.g., 30 minutes) at a controlled temperature (e.g.,

30°C).

Data Analysis:

Calculate the reaction rate (V₀) from the linear portion of the kinetic curve for each

concentration of the activator.

Plot the reaction rates against the activator concentrations.

Determine the AC₅₀ (the concentration of activator that produces 50% of the maximum

activation) by fitting the data to a dose-response curve.

Logical Relationship Diagram
The following diagram outlines the logical progression from drug administration to the

therapeutic outcome.
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Caption: Logical flow from Piragliatin administration to glycemic control.

Safety and Tolerability
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Across clinical studies, Piragliatin was generally well-tolerated. The primary and dose-limiting

adverse event was mild to moderate hypoglycemia. These episodes were transient and

typically resolved quickly after the consumption of sugar-containing drinks or scheduled meals.

The risk of hypoglycemia is an inherent challenge for the GKA class, as their mechanism is not

strictly glucose-dependent, which can lead to excessive insulin release even at lower glucose

concentrations.

Conclusion
Piragliatin is a well-characterized glucokinase activator that has provided significant insights

into the therapeutic potential and challenges of this drug class. It effectively lowers plasma

glucose by enhancing the glucose-sensing and metabolic capacities of both the pancreas and

the liver. The comprehensive data gathered from its clinical trials demonstrate a clear dose-

dependent improvement in glycemic control. However, like other GKAs, its development

highlights the critical need to balance potent glucose-lowering efficacy with the risk of

hypoglycemia. Future research in this area is focused on developing hepatoselective GKAs or

molecules with improved kinetic properties to widen the therapeutic window and mitigate the

risk of hypoglycemia.
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To cite this document: BenchChem. [Piragliatin: A Technical Guide on a Glucokinase
Activator]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677958#piragliatin-as-a-glucokinase-activator]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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